Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a piperazine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate typically involves the following steps :
Starting Materials:
Reaction with Ethyl Chloroformate: The piperazine derivative is reacted with ethyl chloroformate to introduce the ethoxy group.
Esterification: The resulting intermediate undergoes esterification to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and tert-butyl groups enhances its solubility and stability, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C19H28N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-5-24-17(22)14-25-16-9-7-6-8-15(16)20-10-12-21(13-11-20)18(23)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 |
InChI Key |
JWXUUISBDVDXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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